2-(Trifluoromethyl)cyclohexanamine hydrochloride
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Overview
Description
2-(Trifluoromethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C7H13ClF3N. It is a derivative of cyclohexanamine, where a trifluoromethyl group is attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another approach involves the alkylation of ammonia using cyclohexanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce cyclohexylamines .
Scientific Research Applications
2-(Trifluoromethyl)cyclohexanamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: A simpler analog without the trifluoromethyl group.
3-(Trifluoromethyl)cyclohexanamine: A positional isomer with the trifluoromethyl group at a different position on the cyclohexane ring
Uniqueness
2-(Trifluoromethyl)cyclohexanamine hydrochloride is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H13ClF3N |
---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H |
InChI Key |
SASXCISXVMPRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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